molecular formula C17H18O4 B1233849 Loureirin A CAS No. 119425-89-7

Loureirin A

Cat. No. B1233849
CAS RN: 119425-89-7
M. Wt: 286.32 g/mol
InChI Key: RSAIVLRELNGZEY-UHFFFAOYSA-N
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Description

Loureirin A is a natural compound found in the root of the perennial herb Loureira buchii. It is a phenolic compound that has been studied for its potential therapeutic effects. It has been studied in the laboratory for its anti-inflammatory, antioxidant, and anti-cancer activities. The purpose of

Scientific Research Applications

Antimicrobial Agent Against Helicobacter pylori

Loureirin A (LrA), a traditional Chinese medicine monomer extracted from Sanguis Draconis flavones, has been found to possess specific antibacterial activity against H. pylori. The bacteria did not display a tendency to develop resistance in vitro. LrA demonstrated a synergistic or additive effect when combined with omeprazole (a proton pump inhibitor) against H. pylori. The combination of LrA and omeprazole showed promising anti-H. pylori potential, exhibiting notable in vivo efficacy comparable to standard triple therapy in mouse models infected with both drug-sensitive and drug-resistant H. pylori strains .

Therapeutic Potential Against SARS-CoV-2 Infection

Loureirin A, a flavonoid from the medicinal herb Dragon’s Blood, is known for its anti-inflammatory and anticoagulant properties. The mechanism of action of this flavonoid seems to interfere with some of the factors involved in the pathophysiology of COVID-19. Therefore, it has been proposed as a suitable treatment option in COVID-19 for further investigations .

Suppression of Migration and Invasion of Melanoma Cells

Research has demonstrated that Loureirin A inhibited the proliferation of and caused G0/G1 cell cycle arrest in melanoma cells in a concentration-dependent manner. Further study showed that the melanin content and tyrosinase activity was enhanced after Loureirin A treatment, demonstrating that Loureirin A promoted melanoma cell differentiation .

Mechanism of Action

Target of Action

Loureirin A (LrA), a traditional Chinese medicine monomer extracted from Sanguis Draconis flavones, has been found to possess specific antibacterial activity against Helicobacter pylori . It also interacts with the protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway .

Mode of Action

The underlying mechanism of action of LrA against H. pylori involves the generation of bactericidal levels of reactive oxygen species , resulting in apoptosis-like cell death . In the context of melanoma cells, LrA has been shown to suppress migration and invasion via the WNT and AKT/mTOR signaling pathways .

Biochemical Pathways

Loureirin A affects several biochemical pathways. It has been found to inhibit the AKT/mTOR signaling pathway , which is involved in cell proliferation, cell cycle progression, and cell survival . It also affects the WNT signaling pathway , which plays a crucial role in cell differentiation .

Result of Action

The result of Loureirin A’s action is multifaceted. It has been found to possess specific antibacterial activity against H. pylori, without the bacteria displaying a tendency to develop resistance in vitro . In melanoma cells, it promotes cell differentiation and suppresses migration and invasion .

Action Environment

The action of Loureirin A can be influenced by various environmental factors. For instance, the presence of other compounds, such as omeprazole, can have a synergistic or additive effect when combined with Loureirin A against H. pylori

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-5,7-9,11,18H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAIVLRELNGZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318286
Record name Loureirin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Loureirin A

CAS RN

119425-89-7
Record name Loureirin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119425-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loureirin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 568 mg (2 mmol) of 2,4-dimethoxy-4′-hydroxychalcone in ethanol (20 ml) was added 50 mg of platinum on charcoal (10%) and hydrogenated at 20 atm for 18 h. The colourless solution was filtered and concentrated in vacuo to give 606 mg, from which 143.7 mg (24%) of 3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-on was isolated by column chromatography over silica gel 60 (Merck 0.063-0.200 mm, 60 g) using petroleum ether-ethyl acetate (4:1, 500 ml, 3:1, 500 ml) as eluents, m.p. 126.4-127.4° C.
Quantity
568 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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